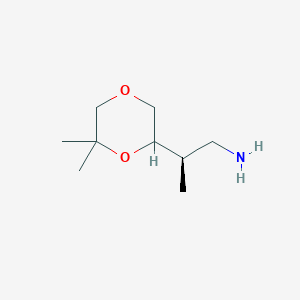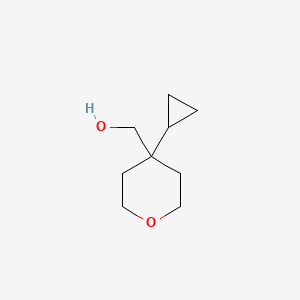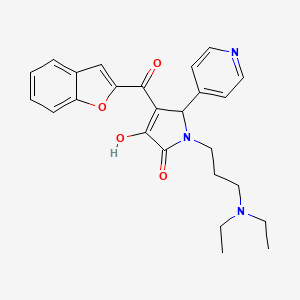
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine, also known as DMDO-AP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of amines and has a molecular formula of C9H19NO2.
Wirkmechanismus
The exact mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is not fully understood. However, it is believed to function as a chiral auxiliary by facilitating the formation of chiral molecules with a specific three-dimensional structure. It has also been suggested that (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine may act as an inhibitor of certain enzymes, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been found to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine in lab experiments is its ability to act as a chiral auxiliary, which can be useful in the synthesis of chiral molecules. However, the synthesis of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is challenging, and more efficient methods for its production are needed. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine and its potential applications in medicine.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine. One area of focus could be the development of more efficient methods for its synthesis. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine and its potential applications in medicine. Another direction for research could be the investigation of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine as a potential therapeutic agent for the treatment of inflammatory and tumor-related diseases.
Conclusion:
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Its ability to act as a chiral auxiliary and its anti-inflammatory and anti-tumor properties make it a promising candidate for further research. However, more efficient methods for its synthesis are needed, and further research is needed to fully understand its mechanism of action and potential applications in medicine.
Synthesemethoden
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine can be synthesized using a multistep process that involves the reaction of 2,2-dimethyl-1,3-dioxolane with a primary amine. The resulting product is then subjected to a series of reactions that lead to the formation of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine. The synthesis of this compound is challenging, and researchers have been working on developing more efficient methods for its production.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine has been found to have potential applications in the field of medicinal chemistry. It has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis, which is the process of creating molecules with a specific three-dimensional structure. (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine has also been investigated for its anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
(2R)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVWUZBHQUBFMA-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1COCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1COCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![5,7-Dichloro-2-methylthieno[3,2-B]pyridine](/img/structure/B2549352.png)

![N-(3-chlorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2549356.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2549358.png)
![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)



![3-[4-(Dimethylamino)phenyl]-2-propene-1-ol](/img/structure/B2549367.png)


![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)
![2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile](/img/structure/B2549374.png)